molecular formula C9H18ClN B15395372 N-allyl-N-methylpiperidinium chloride

N-allyl-N-methylpiperidinium chloride

Cat. No.: B15395372
M. Wt: 175.70 g/mol
InChI Key: KJHVMPCVIZZPTG-UHFFFAOYSA-M
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Description

N-allyl-N-methylpiperidinium chloride is a piperidinium-based ionic liquid (IL) of significant interest in advanced materials and pharmaceutical research. This compound is a quaternary ammonium salt, characterized by a positively charged N-allyl-N-methylpiperidinium cation and a chloride anion . Ionic liquids like this one are valued for their unique properties, including low volatility, high thermal stability, and strong solvation power for a diverse range of substances . A primary research application for chloride-based ionic liquids is the dissolution and processing of biopolymers. Specific ionic liquids have been demonstrated as highly effective solvents for cellulose, enabling its homogeneous derivatization into highly engineered polymers and its shaping into fibers, films, and other materials . Related allyl-functionalized cations, such as 1-allyl-2-methylpyridinium chloride, have been explicitly studied in this context, confirming the relevance of the allyl group in cellulose dissolution . In the pharmaceutical field, ionic liquids serve multiple roles as solvents, reagents, and catalysts in the synthesis of Active Pharmaceutical Ingredients (APIs), helping to reduce the environmental impact of these processes . Furthermore, the strategy of formulating APIs into ionic liquids (API-ILs) is a growing area of investigation. This approach can overcome challenges associated with solid-state drugs, such as polymorphism and low aqueous solubility, thereby potentially enhancing bioavailability and therapeutic efficacy . This compound is a candidate for such innovative applications. This product is intended for research and development purposes only.

Properties

Molecular Formula

C9H18ClN

Molecular Weight

175.70 g/mol

IUPAC Name

1-methyl-1-prop-2-enylpiperidin-1-ium;chloride

InChI

InChI=1S/C9H18N.ClH/c1-3-7-10(2)8-5-4-6-9-10;/h3H,1,4-9H2,2H3;1H/q+1;/p-1

InChI Key

KJHVMPCVIZZPTG-UHFFFAOYSA-M

Canonical SMILES

C[N+]1(CCCCC1)CC=C.[Cl-]

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects

  • Allyl vs. Methyl Groups : The allyl group in this compound introduces unsaturation, enhancing reactivity in polymerization or cross-linking reactions compared to N,N-dimethylpiperidinium chloride (a saturated analog used as a plant growth regulator) .
  • Aromatic vs. In contrast, the allyl group in the primary compound favors ionic liquid applications due to its moderate hydrophobicity .

Molecular Weight and Solubility

  • Lower molecular weight compounds like 1-methyl-4-chloropiperidine hydrochloride (170.1 g/mol) are likely more volatile and soluble in polar solvents, whereas this compound (175.7 g/mol) and N,N-diallyl-4-piperidinamine dihydrochloride (253.2 g/mol) exhibit higher viscosity and thermal stability typical of ionic liquids .

Research Findings and Industrial Relevance

  • This compound has gained attention in green chemistry for replacing volatile organic solvents, with recent studies highlighting its stability up to 300°C .
  • N,N-Dimethylpiperidinium chloride (mepiquat chloride) is a well-documented agrochemical, emphasizing how minor structural changes (methyl vs. allyl) drastically alter application scope .
  • The chlorobenzyl and phenyl derivatives (CAS 1261233-16-2, 1193388-65-6) are under investigation for CNS-targeting drugs, leveraging their aromatic moieties for blood-brain barrier penetration .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-allyl-N-methylpiperidinium chloride, and what critical parameters influence yield?

  • Methodological Answer : The synthesis typically involves alkylation of N-methylpiperidine with allyl halides under controlled conditions. Key parameters include:

  • Temperature : Maintain 40–60°C to balance reaction rate and side-product formation.
  • pH : Alkaline conditions (pH 9–11) using bases like NaOH to deprotonate the amine and facilitate nucleophilic substitution .
  • Inert Atmosphere : Nitrogen or argon is essential to prevent oxidation of allyl groups .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency .

Q. How should researchers characterize the structural and purity profile of this compound using spectroscopic and chromatographic methods?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to confirm allyl group integration (δ 5.0–6.0 ppm for vinyl protons) and quaternary nitrogen environment .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks ([M+^+] at m/z corresponding to C9_9H18_{18}NCl) .
  • HPLC : Reverse-phase chromatography with UV detection (210–260 nm) quantifies purity (>95%) and identifies byproducts .

Advanced Research Questions

Q. What methodologies are recommended for analyzing conflicting data in the biological activity assessment of this compound derivatives?

  • Methodological Answer :

  • Iterative Data Triangulation : Cross-validate results from receptor-binding assays (e.g., radioligand displacement) with functional studies (e.g., cAMP inhibition) to resolve discrepancies .
  • Dose-Response Curves : Perform nonlinear regression analysis to distinguish between partial agonism and assay artifacts .
  • Structural Confirmation : Use X-ray crystallography or molecular docking to verify interactions with biological targets (e.g., acetylcholine receptors) .

Q. How can reaction parameters be systematically optimized to enhance the scalability of this compound synthesis without compromising purity?

  • Methodological Answer :

  • Flow Chemistry : Continuous flow reactors reduce batch variability and improve heat transfer for large-scale allylation .
  • DoE (Design of Experiments) : Apply factorial designs to optimize molar ratios (allyl halide:amine) and solvent volumes .
  • In-Line Monitoring : Use FTIR or Raman spectroscopy to track reaction progression and adjust parameters in real-time .

Q. What experimental approaches are used to elucidate the mechanism of action of this compound in biological systems?

  • Methodological Answer :

  • Receptor Profiling : Screen against a panel of GPCRs (e.g., muscarinic or nicotinic receptors) using fluorescence-based calcium flux assays .
  • Metabolomic Analysis : LC-MS/MS identifies downstream metabolites to map biochemical pathways affected by the compound .
  • Knockout Models : Use CRISPR-edited cell lines to confirm target specificity (e.g., deletion of receptor subunits) .

Key Considerations for Contradictory Data

  • Reproducibility : Validate findings across multiple batches and independent labs .
  • Artifact Detection : Use LC-MS to rule out degradation products during bioassays .

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